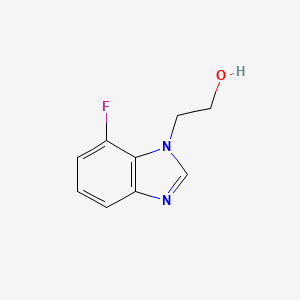
2-(7-fluoro-1H-benzimidazol-1-yl)ethanol
Cat. No. B8351610
M. Wt: 180.18 g/mol
InChI Key: KUUUIUJSKYPFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093402B2
Procedure details


2-(7-fluoro-1H-benzimidazol-1-yl)ethanol (706 mg, 3.92 mmol) is suspended in 20 mL of acetonitrile and 15 mL of sodium phosphate buffer 1M (pH 6.5). The mixture is heated to 35° C. TEMPO (43 mg, 0.27 mmol) is added, followed by NaClO2 (80%, 887 mg, 7.84 mmol) dissolved in 4 mL of water and diluted bleach (2 ml of a 0.4% aqueous solution). The reaction mixture turns red-brown after the bleach addition. To drive the reaction to completion, if needed, more TEMPO (22 mg), NaClO2 (440 mg in 2 mL of water) and diluted bleach (1 mL) are added and the mixture stirred 6 hours at 35° C. After cooling at room temperature, the reaction is quenched by addition of saturated aqueous Na2SO3 (5 mL). The brown-red color disappears. The pH is adjusted to 8-9 by addition of NaOH 2M and the mixture is washed with ethyl acetate (2×). The organic layer is discarded and the aqueous phase is acidified with HCl 1M (up to pH 3). The desired product is crystallized in the aqueous phase as a white solid (537 mg, 70%). TLC: dichloromethane/methanol 10:1+5% triethylamine, Rf=0.33 (s.m.: Rf=0.56)



[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four






Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:7]2[N:8]([CH2:11][CH2:12][OH:13])[CH:9]=[N:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.CC1(C)N([O])C(C)(C)CCC1.[O-:25]Cl=O.[Na+]>C(#N)C.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].O>[F:1][C:2]1[C:7]2[N:8]([CH2:11][C:12]([OH:25])=[O:13])[CH:9]=[N:10][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3,5.6.7.8,^1:17|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
706 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=CC2=C1N(C=N2)CCO
|
Step Two
|
Name
|
|
|
Quantity
|
43 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
887 mg
|
|
Type
|
reactant
|
|
Smiles
|
[O-]Cl=O.[Na+]
|
Step Four
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Seven
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Step Eight
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred 6 hours at 35° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the bleach addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction to completion
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction is quenched by addition of saturated aqueous Na2SO3 (5 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The pH is adjusted to 8-9 by addition of NaOH 2M
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture is washed with ethyl acetate (2×)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The desired product is crystallized in the aqueous phase as a white solid (537 mg, 70%)
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=CC=CC2=C1N(C=N2)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
